molecular formula C17H18N4O3 B14152380 2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole

2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole

Cat. No.: B14152380
M. Wt: 326.35 g/mol
InChI Key: CCVUKAHKCIVZHK-VCHYOVAHSA-N
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Description

2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole is a complex organic compound with a molecular formula of C17H18N4O3 and a molecular weight of 326.35 . This compound is part of the benzimidazole family, known for its diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar compounds to 2-[(2E)-(2,4,5-trimethoxybenzylidene)hydrazinylidene]-2,3-dihydro-1H-benzimidazole include:

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine

InChI

InChI=1S/C17H18N4O3/c1-22-14-9-16(24-3)15(23-2)8-11(14)10-18-21-17-19-12-6-4-5-7-13(12)20-17/h4-10H,1-3H3,(H2,19,20,21)/b18-10+

InChI Key

CCVUKAHKCIVZHK-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC2=NC3=CC=CC=C3N2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC2=NC3=CC=CC=C3N2)OC)OC

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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